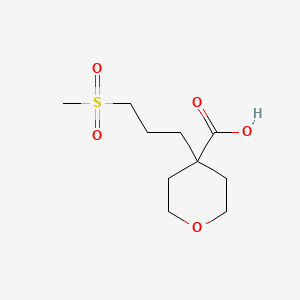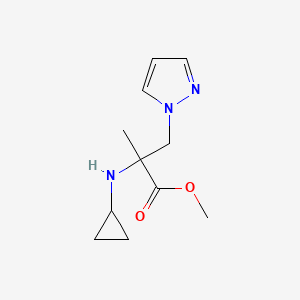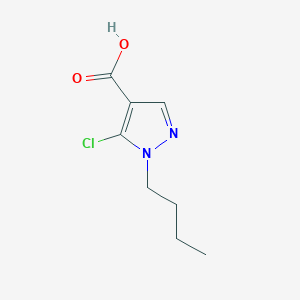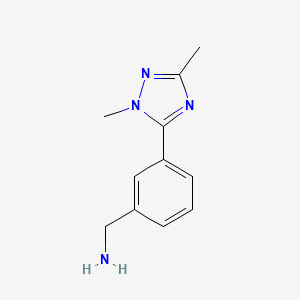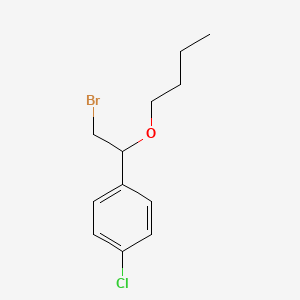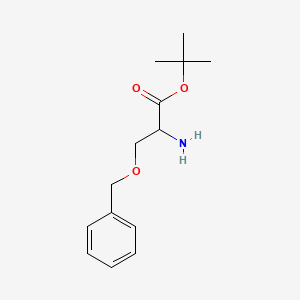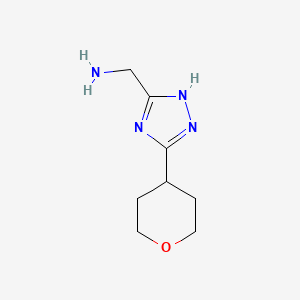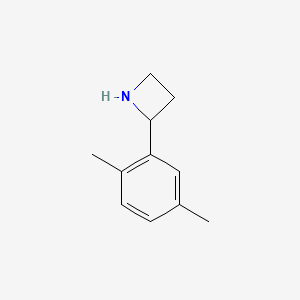![molecular formula C9H13N3O6S2 B13620190 Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound that features a sulfonate group, a nitrophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to maximize yield and minimize waste, often involving the use of catalysts and solvents that can be easily recycled .
Chemical Reactions Analysis
Types of Reactions
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and may involve the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted carbamoyl compounds .
Scientific Research Applications
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues, leading to the modulation of enzyme activity or receptor function. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonate groups but different substituents.
Nitrophenyl derivatives: Compounds with the nitrophenyl group but different functional groups attached.
Carbamoyl compounds: Compounds with the carbamoyl group but different substituents.
Uniqueness
Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13N3O6S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
azanium;1-nitro-4-(3-sulfonatosulfanylpropanoylamino)benzene |
InChI |
InChI=1S/C9H10N2O6S2.H3N/c12-9(5-6-18-19(15,16)17)10-7-1-3-8(4-2-7)11(13)14;/h1-4H,5-6H2,(H,10,12)(H,15,16,17);1H3 |
InChI Key |
UFLSMDJNJKWDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSS(=O)(=O)[O-])[N+](=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


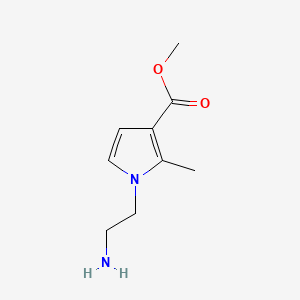
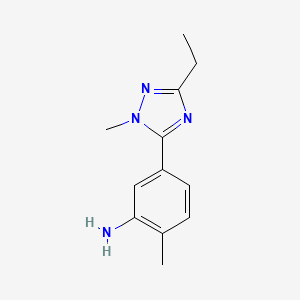
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
